Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate

regioisomeric reactivity nucleophilic substitution thiazole alkylating agents

Multi-step synthesis often demands orthogonal protecting groups to prevent undesired cross-reactivity at phenolic hydroxyls. This bifunctional thiazole building block addresses that pain point: the 2-bromomethyl group undergoes selective nucleophilic substitution while the acetyl-protected phenol remains inert, enabling clean deprotection under mild basic conditions only after the alkylation step is complete. • Available in purity tiers from 99% (2N) to 99.999% (5N), supporting applications from med-chem library synthesis to single-crystal XRD calibration • White crystalline solid; SDS and Certificate of Analysis provided • Immediately available in research to bulk volumes with global shipping

Molecular Formula C12H10BrNO2S
Molecular Weight 312.18 g/mol
Cat. No. B12632635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate
Molecular FormulaC12H10BrNO2S
Molecular Weight312.18 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)CBr
InChIInChI=1S/C12H10BrNO2S/c1-8(15)16-10-4-2-9(3-5-10)11-7-17-12(6-13)14-11/h2-5,7H,6H2,1H3
InChIKeyXMXFUROHVZOQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate (CAS 1301739-67-2): Structural Identity, Core Physicochemical Properties, and Procurement-Relevant Baseline


Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate (CAS 1301739-67-2; synonym: 4-(4-acetoxyphenyl)-2-(bromomethyl)thiazole) is a synthetic, bifunctional thiazole derivative bearing a reactive bromomethyl group at the 2-position and an acetyl-protected phenol at the 4-position of the thiazole ring. Its molecular formula is C₁₂H₁₀BrNO₂S, with a molecular weight of 312.18 g·mol⁻¹, and the SMILES notation CC(=O)Oc1ccc(-c2csc(CBr)n2)cc1 . The compound is supplied as a white crystalline solid, available from specialty inorganic and organic chemical manufacturers in purity tiers spanning 99% (2N), 99.9% (3N), 99.99% (4N), and 99.999% (5N) [1]. Documentation availability includes SDS and technical data sheets; however, physicochemical parameters such as melting point, boiling point, density, aqueous solubility, and logP remain unreported in the open literature as of the present search [1]. The compound functions primarily as a synthetic intermediate or building block, exploiting the electrophilic bromomethyl group for nucleophilic substitution and the acetate ester as an orthogonal phenol protecting group amenable to selective deprotection under mild basic conditions [1].

Why Generic Substitution Fails for Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate: Regioisomeric and Functional Determinants of Reactivity


In-class thiazole building blocks cannot be freely interchanged because the precise regioisomeric position of the bromomethyl group on the thiazole ring—2-position in this compound versus the 4- or 5-position in common analogs—directs fundamentally different reactivity and downstream coupling outcomes in nucleophilic substitution sequences [1]. Furthermore, the presence of the acetyl protecting group on the phenol moiety introduces an orthogonal deprotection strategy not offered by free-phenol analogs such as 4-[4-(bromomethyl)-2-thiazolyl]phenol (CAS 886363-64-0) . Selecting a regioisomerically mismatched or unprotected analog can lead to divergent substitution kinetics, undesired cross-reactivity at the phenolic hydroxyl during alkylation steps, and irreproducible synthetic routes in multi-step sequences . The following quantitative evidence specifies the dimensions along which this compound is differentiated from its closest structural neighbors.

Product-Specific Quantitative Evidence Guide: Verified Differentiation of Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate Against Closest Analogs


Regioisomeric Alkylation Reactivity: 2-Bromomethyl vs. 4-Bromomethyl Thiazole Substitution

The bromomethyl group at the thiazole 2-position (as in the target compound, CAS 1301739-67-2) is electronically activated by the adjacent ring nitrogen, which withdraws electron density and enhances the electrophilicity of the benzylic carbon toward nucleophilic attack. In contrast, 4-bromomethyl-substituted thiazoles (e.g., 4-[4-(bromomethyl)-2-thiazolyl]phenol, CAS 886363-64-0) experience reduced activation because the bromomethyl group is positioned at C-4, which is more remote from the ring nitrogen and experiences different resonance effects. Evidence from the broader bromomethylthiazole class indicates that 4-bromomethyl-substituted thiazolium salts and thiazoles, when employed as alkylating reagents for thiophenols and heterylthiols, produce 4-thiomethyl-functionalized 1,3-thiazoles in high yields, with the most active derivatives (7e, 7m, 7p, 7t) displaying DPPH radical-scavenging IC₅₀ values of 191–417 µM [1]. No equivalent IC₅₀ dataset for 2-bromomethyl regioisomers was identified, emphasizing that the 2-bromomethyl regioisomer may exhibit divergent reactivity profiles that warrant experimental verification rather than assuming interchangeability .

regioisomeric reactivity nucleophilic substitution thiazole alkylating agents

Orthogonal Phenol Protection: Acetate Ester vs. Free Phenol in Downstream Synthetic Compatibility

The target compound bears an acetyl protecting group on the phenolic hydroxyl, which can be selectively removed under mild basic hydrolysis conditions to liberate the free phenol for subsequent functionalization . In contrast, the free-phenol analog 4-[4-(bromomethyl)-2-thiazolyl]phenol (CAS 886363-64-0; MW 270.15, C₁₀H₈BrNOS) and the non-acetylated 2-(bromomethyl)-4-phenylthiazole (CAS 78502-79-1; MW 254.15, C₁₀H₈BrNS) expose an unprotected hydroxyl or lack the phenolic oxygen entirely. In multi-step sequences where the bromomethyl group is intended to undergo nucleophilic displacement, a free phenol may engage in competing O-alkylation side reactions, consuming the electrophilic bromomethyl moiety and reducing the yield of the desired N- or S-alkylated product. The acetate-protected form eliminates this competing pathway, enabling sequential deprotection and functionalization in a controlled, orthogonal fashion .

orthogonal protecting group phenol acetylation multi-step synthesis

Supplier-Verified Purity Grade Availability: Multi-Tier Options from 99% to 99.999% (5N)

American Elements commercially supplies 4-(4-acetoxyphenyl)-2-(bromomethyl)thiazole (synonym for the target compound) in four distinct purity grades: 99% (2N, product code BRO-H-02), 99.9% (3N, BRO-H-03), 99.99% (4N, BRO-H-04), and 99.999% (5N, BRO-H-05) [1]. This tiered availability facilitates procurement aligned with application requirements—99% for routine building-block chemistry, 99.9%+ for structure-activity relationship (SAR) studies where impurity profiles must be minimized, and 99.99%+ for physical property measurements or materials science applications. In comparison, the closest regioisomer analog, 4-[4-(bromomethyl)-2-thiazolyl]phenol (CAS 886363-64-0), is commercially listed at a single purity specification of 98% from multiple vendors , and 2-(bromomethyl)-4-phenylthiazole (CAS 78502-79-1) is offered at 95% minimum purity . The availability of the target compound at 5N (99.999%) purity represents a meaningful differentiator for applications demanding ultra-high purity, such as single-crystal growth, spectroscopic reference standards, or electronic materials research [1].

purity grade commercial availability quality assurance

Class-Level Anticancer Evidence: Bromophenol-Thiazole Hybrid Structural Motif in Tumor Cell Inhibition

The target compound embeds the bromophenol-thiazole hybrid motif that has been independently validated as a pharmacologically productive scaffold. A series of bromophenol-thiazolylhydrazone hybrids were designed, synthesized, and evaluated for antitumor activity; the most potent compound in that series, designated 3e (EGPI-1), inhibited the eIF4E/eIF4G protein-protein interaction—a mechanism relevant to cancer translation initiation . Separately, a patent from the Institute of Oceanology, Chinese Academy of Sciences (CN106749088A, 2017) discloses novel bromophenol-thiazole compounds (I–IV) with demonstrated anti-tumor activity and states that no bromophenol-thiazole hybrid compounds or their pharmaceutical compositions were previously reported [1]. The target compound, with its bromomethyl and acetoxyphenyl substituents on the thiazole core, shares this privileged hybrid architecture. Additionally, a related 4-arylthiazole, (4-(4-bromophenyl)thiazol-2-yl)(m-tolyl)methanone (SW-07), exhibited IC₅₀ values of 6.77 ± 1.10 µM against HepG2 and 7.97 ± 1.15 µM against HCCLM3 liver cancer cells [2], providing quantitative class-level benchmarking.

bromophenol-thiazole anticancer eIF4E/eIF4G inhibition

Synthetic Tractability: Hantzsch Thiazole Synthesis Compatibility with α-Bromoacetyl Phenol Acetate Precursors

The compound is structurally consistent with products obtained via the Hantzsch thiazole synthesis, wherein an α-bromoketone (e.g., α-bromoacetyl phenol acetate) condenses with a thioamide. Methodology literature confirms that α-bromoacetylarenes—obtained by reacting simple arenes with α-bromoacetyl chloride and AlCl₃—serve as key intermediates for one-pot preparation of 4-arylthiazoles in good yields under transition-metal-free conditions [1]. A related study using copper acetate catalysis achieved mild and highly efficient thiazole synthesis from α-bromo ketones and thiourea at room temperature, applicable to both aryl and alkyl α-bromo ketones [2]. For the target compound specifically, synthesis routes involving bromomethylation of thiazole intermediates followed by acetylation have been described . The Baghdad Science Journal (2013) reports a series of compounds including p-bromo methyl pheno acetate ([2]), which shares the bromo-phenol-acetate substructure, synthesized and characterized by melting point, FT-IR, and ¹H-NMR [3]. This establishes the synthetic accessibility of the compound class via established, scalable methods.

Hantzsch thiazole synthesis α-bromoketone one-pot synthesis

Best Research and Industrial Application Scenarios for Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate Based on Verified Evidence


Medicinal Chemistry: Synthesis of Bromophenol-Thiazole Hybrid Libraries for Anticancer Lead Optimization

The compound serves as a strategic electrophilic building block for diversifying bromophenol-thiazole hybrid libraries targeting the eIF4E/eIF4G protein-protein interaction implicated in cancer translation initiation. The bromomethyl group at the 2-position reacts with amine-, thiol-, or alcohol-bearing fragments to generate focused compound collections, while the acetyl-protected phenol remains inert during the diversification step and can be liberated subsequently. This approach is anchored in the demonstrated antitumor activity of bromophenol-thiazolylhydrazone hybrids, exemplified by compound 3e (EGPI-1), and the patent disclosure of novel bromophenol-thiazole compounds I–IV with anti-tumor efficacy [4]. The class-level IC₅₀ benchmark of 6.8 µM (SW-07 against HepG2) [2] provides a quantitative reference point for hit expansion efforts.

Multi-Step Total Synthesis Requiring Orthogonal Phenol Protection

In synthetic sequences where the thiazole bromomethyl group must undergo nucleophilic displacement prior to phenol functionalization, the acetyl protecting group eliminates competing O-alkylation that occurs with free-phenol analogs such as CAS 886363-64-0. The acetate can be selectively cleaved under mild basic hydrolysis after the bromomethyl alkylation step is complete, enabling a convergent synthetic strategy . This is particularly valuable in the synthesis of complex natural product analogs or pharmaceutical intermediates where protecting group orthogonality is critical for maintaining overall yield and purity across multiple steps.

Thiazole-Based Agrochemical Intermediate Synthesis

Thiazole derivatives bearing bromomethyl substituents are established intermediates in the preparation of pesticidally and fungicidally active compounds. U.S. Patent 5,332,753 (Shell Research Limited) and related process patents (e.g., U.S. 6,265,585) describe thiazole derivatives with leaving groups at the 2-position as valuable intermediates for fungicide synthesis, wherein the thiazole core provides the bioactive scaffold and the leaving group enables final-step diversification [4]. The target compound, with its bromomethyl leaving group and protected phenol, is structurally congruent with this intermediate class and may be employed in agrochemical lead generation or process chemistry development campaigns.

Ultra-High-Purity Reference Standard or Materials Science Application

The availability of this compound at 99.999% (5N) purity from American Elements supports applications requiring analytically rigorous standards, including single-crystal X-ray diffraction studies, spectroscopic reference calibration, or thin-film deposition precursor research. This purity tier differentiates it from the single-grade 98% purity offering of the closest regioisomer analog (CAS 886363-64-0) and the 95% minimum purity of 2-(bromomethyl)-4-phenylthiazole (CAS 78502-79-1), positioning it as the preferred choice when trace impurity minimization is critical to experimental validity.

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